molecular formula C16H20O5 B12599253 Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate CAS No. 649557-73-3

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate

Cat. No.: B12599253
CAS No.: 649557-73-3
M. Wt: 292.33 g/mol
InChI Key: BCRWEGXHUHTDNS-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of two but-3-en-1-yloxy groups attached to the benzene ring at positions 3 and 5, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The but-3-en-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-3-en-1-yloxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: Lacks the but-3-en-1-yloxy groups, making it less reactive in certain chemical reactions.

    Ethyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-methoxybenzoate: Contains a methoxy group at position 4 instead of a hydroxyl group.

Uniqueness

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate is unique due to the presence of both but-3-en-1-yloxy groups and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

649557-73-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 3,5-bis(but-3-enoxy)-4-hydroxybenzoate

InChI

InChI=1S/C16H20O5/c1-4-6-8-20-13-10-12(16(18)19-3)11-14(15(13)17)21-9-7-5-2/h4-5,10-11,17H,1-2,6-9H2,3H3

InChI Key

BCRWEGXHUHTDNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCCC=C)O)OCCC=C

Origin of Product

United States

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